

YK11: A Technical Guide to its Chemical Properties and In Vitro Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the research community for its unique anabolic properties. Structurally distinct from many non-steroidal SARMs, **YK11** exhibits a dual mechanism of action as a partial agonist of the androgen receptor (AR) and a potent inducer of follistatin, a myostatin inhibitor. This technical guide provides a comprehensive overview of **YK11**'s chemical properties, solubility characteristics, and detailed methodologies for its application in in vitro studies, intended to support further research into its therapeutic potential.

Chemical Properties

YK11, with the CAS Number 1370003-76-1, possesses a distinct steroidal backbone.[1][2][3][4] Its chemical structure and properties are summarized in the table below.



Property	Value	
IUPAC Name	(17α,20E)-17,20-[(1- Methoxyethylidene)bis(oxy)]-3-oxo-19- norpregna-4,20-diene-21-carboxylic acid methyl ester	
Molecular Formula	C ₂₅ H ₃₄ O ₆ [1][2][4]	
Molecular Weight	430.53 g/mol [1][2][4]	
CAS Number	1370003-76-1[1][2]	
Appearance	White to off-white solid	
Purity	Typically ≥98% by HPLC[2]	

Solubility for In Vitro Studies

The solubility of **YK11** is a critical factor for the design and execution of reliable in vitro experiments. **YK11** is sparingly soluble in aqueous solutions but demonstrates good solubility in various organic solvents. For cell-based assays, it is common practice to prepare a concentrated stock solution in an appropriate solvent, which is then further diluted in the cell culture medium to the desired final concentration.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	≥ 20 mg/mL (46.45 mM)[2], up to 64.0 mg/mL (148.65 mM)[5]	Ultrasonic assistance may be required for complete dissolution.[2]
Ethanol	Soluble, approximately 1 mg/mL[6]	
Methanol	Slightly soluble, approximately 1 mg/mL[3][6]	
Chloroform	Slightly soluble[3]	_
Water	Very low solubility (0.13 g/L at 25°C)[7]	Not recommended as a primary solvent.



Note: When preparing stock solutions in DMSO for cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that could induce cytotoxicity (typically <0.5%).

Experimental Protocols for In Vitro Studies

The following protocols are derived from published literature and provide a framework for investigating the biological activity of **YK11** in cell-based assays.

Myogenic Differentiation in C2C12 Myoblasts

This protocol outlines the methodology to study the effect of **YK11** on the differentiation of C2C12 mouse myoblast cells.

- 1. Cell Culture and Maintenance:
- Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- 2. Preparation of **YK11** Stock Solution:
- Prepare a 10 mM stock solution of YK11 in DMSO.
- Store the stock solution at -20°C or -80°C for long-term stability.
- 3. Myogenic Differentiation Assay:
- Seed C2C12 cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows for confluence within 24-48 hours.
- Once confluent, switch the growth medium to a differentiation medium, which consists of DMEM supplemented with 2% horse serum.
- Treat the cells with YK11 at a final concentration of 500 nM by diluting the stock solution directly into the differentiation medium.[4] A vehicle control (DMSO) should be run in parallel.



- Incubate the cells for a specified period (e.g., 2-4 days) to allow for myogenic differentiation.
- Assess differentiation by analyzing the expression of myogenic markers such as MyoD,
 Myf5, and myogenin via qPCR or Western blotting.[8][9]

Osteogenic Proliferation and Differentiation in MC3T3-E1 Osteoblasts

This protocol describes the investigation of **YK11**'s effects on the proliferation and differentiation of MC3T3-E1 mouse osteoblast precursor cells.

- 1. Cell Culture and Maintenance:
- Culture MC3T3-E1 cells in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- 2. Osteogenic Differentiation Assay:
- Seed MC3T3-E1 cells in culture plates.
- Upon reaching confluence, induce osteogenic differentiation by switching to an osteogenic medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
- Treat the cells with YK11 at a final concentration of 0.5 μM.[4][10]
- Assess cell proliferation using methods such as the MTT assay.
- Evaluate osteogenic differentiation by measuring alkaline phosphatase (ALP) activity and the expression of osteoblast-specific markers like osteocalcin and osteoprotegerin.[10]

Signaling Pathways and Mechanisms of Action

YK11's biological effects are primarily mediated through its interaction with the androgen receptor and the subsequent modulation of downstream signaling pathways.



Androgen Receptor Partial Agonism and Follistatin Induction

YK11 acts as a partial agonist of the androgen receptor.[3] Upon binding to the AR in the cytoplasm, the YK11-AR complex translocates to the nucleus. Unlike full agonists like dihydrotestosterone (DHT), YK11 does not induce the N/C-terminal interaction of the AR, leading to a gene-selective transcriptional response.[3] A key and unique aspect of YK11's mechanism is its ability to significantly upregulate the expression of follistatin (Fst).[8][11] Follistatin is a known inhibitor of myostatin, a negative regulator of muscle growth. By increasing follistatin levels, YK11 effectively reduces the inhibitory effect of myostatin, leading to enhanced myogenic differentiation.[8][11]



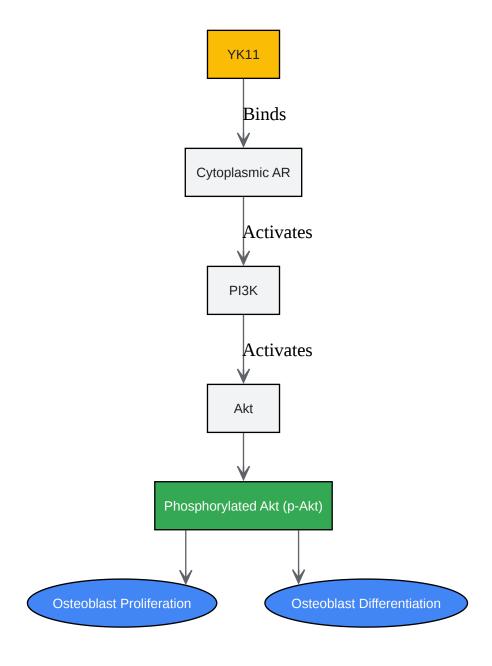
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YK11-mediated myostatin inhibition pathway.

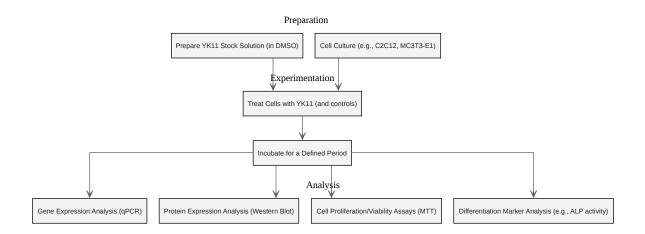
Non-Genomic Androgen Receptor Signaling in Osteoblasts

In addition to its genomic actions, **YK11** has been shown to activate rapid non-genomic signaling pathways. In osteoblasts, **YK11** can activate the Akt signaling pathway, which is a key regulator of cell proliferation and differentiation.[10] This activation is believed to occur through the interaction of the AR with signaling molecules in the cytoplasm, leading to a cascade of phosphorylation events that promote osteogenic activity.









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